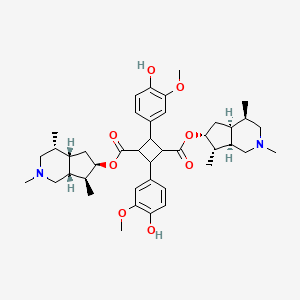

Incarvillateine

Description

Properties

Molecular Formula |

C42H58N2O8 |

|---|---|

Molecular Weight |

718.9 g/mol |

IUPAC Name |

bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] 2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate |

InChI |

InChI=1S/C42H58N2O8/c1-21-17-43(5)19-29-23(3)33(15-27(21)29)51-41(47)39-37(25-9-11-31(45)35(13-25)49-7)40(38(39)26-10-12-32(46)36(14-26)50-8)42(48)52-34-16-28-22(2)18-44(6)20-30(28)24(34)4/h9-14,21-24,27-30,33-34,37-40,45-46H,15-20H2,1-8H3/t21-,22-,23-,24-,27-,28-,29-,30-,33+,34+,37?,38?,39?,40?/m0/s1 |

InChI Key |

VQKTZIKAARDZIA-ZDYZRSSRSA-N |

SMILES |

CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)O[C@@H]5C[C@H]6[C@H](CN(C[C@H]6[C@@H]5C)C)C)C7=CC(=C(C=C7)O)OC)C |

Canonical SMILES |

CC1CN(CC2C1CC(C2C)OC(=O)C3C(C(C3C4=CC(=C(C=C4)O)OC)C(=O)OC5CC6C(CN(CC6C5C)C)C)C7=CC(=C(C=C7)O)OC)C |

Synonyms |

7-epi-incarvilline incarvillateine incarvilline |

Origin of Product |

United States |

Foundational & Exploratory

Incarvillateine: A Technical Guide to its Natural Source, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Incarvillateine, a complex monoterpene alkaloid, has garnered significant interest within the scientific community for its potent analgesic properties. This technical guide provides a comprehensive overview of the natural origins, biosynthesis, and analytical methodologies pertaining to this promising natural product. The primary botanical source of this compound is identified, and quantitative data regarding its distribution within the plant are presented. Detailed experimental protocols for its extraction, isolation, and quantification are outlined. Furthermore, a putative biosynthetic pathway is proposed and visualized, alongside a typical experimental workflow for its analysis, to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Origin

The principal natural source of this compound is the plant species Incarvillea sinensis, a member of the Bignoniaceae family.[1][2] This herbaceous perennial is native to central and eastern Asia, with a significant distribution in northern China.[2][3] It thrives at high altitudes, particularly in the Himalayan and Tibetan regions.[3]

Traditionally, the dried whole plant of Incarvillea sinensis, known in Chinese medicine as "Jiaohao" or "Tou Gu Cao," has been utilized for its antirheumatic and analgesic effects.[1][2] While Incarvillea sinensis is the most cited source, other species within the Incarvillea genus may also contain this or structurally related alkaloids.

Table 1: Quantitative Data of this compound in Incarvillea sinensis

| Plant Part | Concentration Range (mg/g dry weight) | Method of Analysis | Reference |

| Aerial Parts | 0.15 - 0.45 | HPLC-DAD | [4] |

| Roots | 0.08 - 0.22 | HPLC-DAD | [4] |

| Whole Plant | Not specified | HPLC | [5] |

Note: The concentrations of this compound can vary depending on the geographical origin, harvest time, and processing methods of the plant material.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and isolation of this compound from the dried aerial parts of Incarvillea sinensis.

Materials:

-

Dried and powdered aerial parts of Incarvillea sinensis

-

Methanol (B129727) (analytical grade)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonia (B1221849) solution

-

Silica (B1680970) gel for column chromatography

-

Solid Phase Extraction (SPE) cartridge (mixed-mode reversed-phase and cation-exchange)

-

Rotary evaporator

-

pH meter

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material (1 kg) with methanol (5 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract and repeat the extraction process with fresh methanol twice more.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in a 2% HCl solution and filter to remove insoluble materials.

-

Wash the acidic aqueous solution with dichloromethane to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaline solution with dichloromethane three times.

-

Combine the dichloromethane fractions and concentrate under reduced pressure to yield the crude alkaloid fraction.

-

-

Purification:

-

Subject the crude alkaloid fraction to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

-

For further purification, utilize Solid Phase Extraction (SPE) with a mixed-mode reversed-phase and cation-exchange cartridge for a more rapid and efficient purification.[5]

-

The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of this compound by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Standard: A certified reference standard of this compound.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in methanol at different concentrations to construct a calibration curve.

-

Sample Preparation: Accurately weigh the powdered plant material, extract with methanol using ultrasonication, and filter. Dilute the extract to a suitable concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a monoterpene alkaloid, its biosynthesis is proposed to originate from the iridoid pathway, which itself begins with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of the universal monoterpene precursor, geranyl pyrophosphate (GPP).

The following diagram illustrates a putative biosynthetic pathway leading to the formation of the monoterpene alkaloid core of this compound.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and analysis of this compound from Incarvillea sinensis.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound, a monoterpene alkaloid primarily sourced from Incarvillea sinensis, continues to be a subject of intense research due to its significant analgesic potential. This guide provides a foundational understanding of its natural origin, methods for its extraction and analysis, and a putative biosynthetic pathway. Further research is warranted to fully elucidate the biosynthetic machinery and to explore the pharmacological mechanisms of this promising natural compound for the development of novel pain therapeutics.

References

- 1. foodresearchlab.com [foodresearchlab.com]

- 2. researchgate.net [researchgate.net]

- 3. An Introduction to Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijresm.com [ijresm.com]

An In-depth Technical Guide to the Discovery and History of Incarvillateine

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Incarvillateine, a complex monoterpene alkaloid isolated from the plant Incarvillea sinensis, has a rich history rooted in traditional Chinese medicine for the treatment of rheumatism and pain.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into the seminal research that first identified this compound, its analgesic properties, and the subsequent elucidation of its multimodal mechanism of action involving both the adenosine (B11128) and opioid receptor systems. This document presents detailed experimental protocols from key studies, quantitative data in structured tables, and visualizations of critical workflows and signaling pathways to facilitate a deeper understanding of this promising natural product.

Introduction and Historical Context

For centuries, the dried plant matter of Incarvillea sinensis, known in traditional Chinese medicine as 'Jiao Hao' or 'Cheron', has been utilized for its analgesic and anti-inflammatory properties.[2][3] Scientific investigation into the plant's bioactive constituents led to the discovery of this compound, a novel monoterpene alkaloid.[1] It is considered a major active component responsible for the plant's therapeutic effects.[2][4] this compound is a derivative of α-truxillic acid, featuring a unique dimeric structure with a central cyclobutane (B1203170) ring.[5][6]

The initial discovery and characterization of this compound as a potent antinociceptive agent were first reported in 1999 by a team of researchers led by M. Nakamura and Y.M. Chi from the Faculty of Pharmaceutical Sciences at Kumamoto University in Japan.[1] Their work, published in the Journal of Natural Products, laid the foundation for future research into the pharmacological properties and therapeutic potential of this intricate natural product.[1]

Discovery and Isolation

The initial isolation of this compound was a pivotal step in understanding the pharmacology of Incarvillea sinensis. While the full, detailed protocol from the original 1999 publication by Nakamura et al. is not publicly available in its entirety, subsequent research and related studies provide a comprehensive picture of the methods used for extracting and purifying alkaloids from this plant species.

General Experimental Workflow for Isolation

The isolation of this compound typically involves a multi-step process beginning with the extraction of dried plant material, followed by fractionation and chromatographic purification. The following workflow is a composite representation based on established methods for alkaloid isolation from Incarvillea sinensis.

Detailed Experimental Protocols

Dried, whole-plant material of Incarvillea sinensis is finely powdered. The powdered material is then subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.[1]

The crude methanolic extract is suspended in a dilute acid solution (e.g., 2% HCl) and partitioned with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This basic solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the crude alkaloid fraction.

The crude alkaloid fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). The absolute stereochemistry was later confirmed through total synthesis and X-ray crystallography of related compounds.[7]

Spectroscopic Data

While the complete original spectroscopic data from the 1999 discovery paper is not fully available, data from subsequent syntheses and characterizations have confirmed the structure.

| Spectroscopic Data for (-)-Incarvillateine | |

| Melting Point | 216–218 °C[2] |

| Optical Rotation | [α]²¹D –12.5 (c 0.48, CHCl₃)[2] |

| ¹H NMR (700 MHz, CDCl₃) | δ 4.28 (t, J = 5.9 Hz, 1H), 2.64 (dd, J = 11.0, 6.0 Hz, 1H), 2.48 (dd, J = 11.0, 3.4 Hz, 1H), 2.40–2.36 (m, 1H), 2.20 (s, 3H), 2.08–2.02 (m, 1H), 1.90–1.86 (m, 1H), 1.81–1.76 (m, 2H), 1.64 (t, J = 11.5 Hz, 1H), 1.53 (t, J = 11.7 Hz, 1H), 1.47 (dd, J = 13.6, 7.2 Hz, 1H), 0.99 (d, J = 7.4 Hz, 3H), 0.84 (d, J = 7.0 Hz, 3H)[3] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 73.3, 58.12, 58.10, 46.4, 45.9, 42.4, 37.5, 32.7, 30.6, 17.5, 14.3[3] |

| High-Resolution Mass Spectrometry (HRMS) (ESI-TOF) | m/z calcd for C₁₁H₂₂NO [M+H]⁺ 184.1623, found 184.1699 (for the incarvilline monomer)[3] |

Pharmacological Activity and Mechanism of Action

The initial discovery of this compound was driven by its potent antinociceptive effects observed in preclinical models of pain.[1] Subsequent research has revealed a complex mechanism of action involving modulation of both the adenosine and opioid signaling pathways.[4][8]

Antinociceptive Effects

This compound has demonstrated significant analgesic activity in various animal models of pain, including the formalin test, hot plate test, and acetic acid-induced writhing test.[1][4]

| Analgesic Activity of this compound in Preclinical Models | |

| Acetic Acid-Induced Writhing Test | Dose-dependently attenuated writhing behavior in mice.[4] |

| Formalin Test | Demonstrated significant antinociceptive activity in both the early (neurogenic) and late (inflammatory) phases.[1][6] |

| Hot Plate Test | Did not significantly affect the thermal pain threshold in some studies, suggesting a more pronounced effect on inflammatory and neuropathic pain over acute thermal pain.[4] |

| Neuropathic Pain Models (e.g., Spared Nerve Injury) | Attenuated mechanical allodynia.[4] |

Mechanism of Action: A Dual-Targeting Approach

This compound's analgesic effects are primarily attributed to its interaction with G protein-coupled receptors (GPCRs), specifically adenosine and opioid receptors.

The antinociceptive effects of this compound are significantly attenuated by adenosine receptor antagonists like theophylline, indicating a crucial role for the adenosine system.[4][8] It is believed to act as an agonist at A1 adenosine receptors and also interacts with A2A receptors.[2][4]

Early studies suggested an interaction with the opioid system, as the analgesic effects of this compound were partially blocked by the non-selective opioid antagonist naloxone, as well as by selective antagonists for mu (µ) and kappa (κ) opioid receptors.[5][6][8] This suggests that this compound may act as an agonist or positive allosteric modulator at these receptors.

Key Experimental Protocols

The following are detailed methodologies for the key in vivo assays used to characterize the antinociceptive properties of this compound.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity.

-

Animals: Male ICR mice (20-25 g).

-

Procedure:

-

Animals are randomly divided into control and treatment groups.

-

This compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes), a 0.6-0.7% solution of acetic acid is injected i.p.

-

Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching behavior) is counted for a defined period (e.g., 15-20 minutes).

-

-

Endpoint: The number of writhes is recorded, and the percentage of inhibition of writhing compared to the vehicle control group is calculated.

Formalin Test

This model assesses both acute neurogenic pain and persistent inflammatory pain.

-

Animals: Male ddY mice (20-25 g).

-

Procedure:

-

A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

-

The animal is immediately placed in an observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

-

Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

-

Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

-

-

This compound or vehicle is administered prior to the formalin injection.

-

-

Endpoint: The duration of licking/biting in each phase is measured to determine the antinociceptive effect.

Hot Plate Test

This assay measures the response to a thermal stimulus and is used to assess centrally acting analgesics.

-

Animals: Male mice.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

This compound or vehicle is administered, and the latency is measured at various time points post-administration.

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Conclusion and Future Directions

The discovery of this compound from Incarvillea sinensis represents a significant advancement in the field of natural product drug discovery. Its unique chemical structure and dual mechanism of action, targeting both adenosine and opioid pathways, make it a compelling candidate for the development of novel analgesics. The historical use of its plant source in traditional medicine provides a strong foundation for its therapeutic potential.

Future research should focus on several key areas:

-

Elucidation of Specific Receptor Subtype Interactions: Further studies are needed to precisely define the binding affinities and functional activities of this compound at the various subtypes of adenosine and opioid receptors.

-

Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Evaluation: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for the management of pain.

References

- 1. Strong antinociceptive effect of this compound, a novel monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation | PLOS One [journals.plos.org]

- 4. Antinociceptive effects of this compound, a monoterpene alkaloid from Incarvillea sinensis, and possible involvement of the adenosine system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structure-antinociceptive activity studies of this compound, a monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of (-)-incarvilline, (+)-incarvine C, and (-)-incarvillateine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Incarvillateine chemical structure and properties

An In-depth Technical Guide to Incarvillateine: Chemical Structure and Properties

Introduction

This compound is a complex monoterpene alkaloid isolated from plants of the Incarvillea genus, notably Incarvillea sinensis.[1] This plant has a long history of use in traditional Chinese medicine for treating conditions such as rheumatism and for pain relief.[2][3] this compound is recognized as the major active component responsible for the plant's significant antinociceptive (pain-relieving) effects.[2][4] This guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Identification

This compound is a dimeric alkaloid characterized by a distinctive cyclobutane (B1203170) ring, which is crucial for its biological activity.[5] It is structurally a derivative of α-truxillic acid.[1]

The definitive chemical identity of this compound is established by its structural formula and various identifiers, which are summarized in the table below.

| Identifier | Value |

| IUPAC Name | Bis[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyloctahydro-1H-cyclopenta[c]pyridin-6-yl] (1R,2R,3S,4S)-2,4-bis(4-hydroxy-3-methoxyphenyl)cyclobutane-1,3-dicarboxylate[1] |

| CAS Number | 129748-10-3[1] |

| Chemical Formula | C₄₂H₅₈N₂O₈[1] |

| Molar Mass | 718.932 g·mol⁻¹[1] |

| SMILES String | C[C@@H]1[C@H]2--INVALID-LINK--OC(=O)[C@H]3--INVALID-LINK--O)OC)C(=O)O[C@H]5--INVALID-LINK----INVALID-LINK--C)C)C)c7cc(c(cc7)O)OC)C">C@HCN(C1)C[1] |

| InChI Key | VQKTZIKAARDZIA-FYBVMHBNSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Physical State | White solid | [6] |

| Melting Point | 216–218 °C | [6] |

| Optical Rotation | [α]²¹D –12.5 (c 0.48, CHCl₃) | [6] |

Pharmacological Properties and Mechanism of Action

This compound has demonstrated significant analgesic activity in various animal models of pain, including acute, inflammatory, and neuropathic pain.[2][3] Its potency has been reported to be comparable to or even higher than morphine in certain models.[3]

Mechanism of Action

The precise mechanism of action for this compound is still under investigation, but several pathways have been implicated.

-

Opioid System Involvement : Early studies suggested that this compound's analgesic effects might be mediated through the central opioid system.[4] Its pain-killing effect was partially blocked by antagonists for mu and kappa opioid receptors (naloxone, norbinaltorphimine, and beta-funaltrexamine).[1] However, a delta opioid receptor antagonist (naltrindole) did not counteract its activity.[1] Some studies have reported that naloxone (B1662785) was ineffective, suggesting a mechanism distinct from classical opioids like morphine, whose effects are completely reversed by the antagonist.[1][6]

-

Adenosine (B11128) System Involvement : More recent evidence points to the adenosine A1 receptor as a major target for this compound's antinociceptive effects.[3][6] Activation of adenosine receptors is a known pathway for pain modulation.

-

Fatty Acid Binding Proteins (FABPs) : Due to structural similarities with a known FABP inhibitor (SB-FI-26), it was hypothesized that this compound might act by inhibiting FABPs.[6] However, in vitro binding assays revealed that it does not have a meaningful affinity for several human FABP isoforms (FABP3, FABP4, FABP5, and FABP7).[6]

Structure-Activity Relationship

Research into the structure-activity relationship of this compound has highlighted the critical role of its unique chemical structure. Studies comparing this compound to its constituent parts, such as the monoterpene unit (incarvilline) and the phenylpropanoid unit (ferulic acid), found that these individual components exhibited weak or no antinociceptive activity.[5] Furthermore, a synthetic derivative, 3,3'-demethoxy-4,4'-dehydroxythis compound, showed an analgesic effect equal to that of the parent compound.[5] These findings strongly suggest that the intact dimeric structure, particularly the cyclobutane moiety, is essential for its potent analgesic action.[5]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The pharmacological properties of this compound have been evaluated using several standard in vivo and in vitro models.

In Vivo Analgesia Models

-

Formalin-Induced Pain Model :

-

Objective : To assess antinociceptive activity in a model of persistent inflammatory pain.

-

Methodology : Mice are pre-treated with this compound (e.g., 20 or 40 mg/kg, intraperitoneally) or a vehicle control.[2] A dilute solution of formalin is then injected into the plantar surface of a hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain). A reduction in this behavior indicates an analgesic effect.[2][5]

-

-

Acetic Acid-Induced Writhing Test :

-

Objective : To evaluate efficacy against visceral inflammatory pain.

-

Methodology : Mice are administered this compound (e.g., 10 or 20 mg/kg, i.p.) or a vehicle.[3] After a set time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific period. A decrease in the number of writhes compared to the control group signifies analgesia.[2][3]

-

-

Spared Nerve Injury (SNI) Model :

-

Objective : To test efficacy in a model of neuropathic pain.

-

Methodology : Under anesthesia, specific branches of the sciatic nerve in one hind limb of a mouse are ligated and transected, leaving the sural nerve intact.[3] This procedure leads to mechanical allodynia (pain from a non-painful stimulus). After a recovery period, the mechanical withdrawal threshold is measured using von Frey filaments. This compound (e.g., 20 or 40 mg/kg) or a positive control like gabapentin (B195806) (100 mg/kg) is administered, and the withdrawal threshold is re-measured at various time points to assess the reversal of allodynia.[2][3]

-

Caption: General workflow for in vivo antinociceptive testing.

In Vitro Binding Assay

-

Fluorescent Ligand Displacement Assay for FABP Binding :

-

Objective : To determine the binding affinity of this compound for Fatty Acid Binding Proteins (FABPs).

-

Methodology : Recombinant human FABP isoforms (e.g., FABP3, 5, 7) are used.[6] A fluorescent ligand known to bind to the FABP of interest is incubated with the protein. This compound is then added at increasing concentrations. If this compound binds to the protein, it will displace the fluorescent ligand, causing a change in the fluorescence signal. The concentration of this compound required to displace 50% of the fluorescent ligand (IC₅₀) is calculated to determine its binding affinity.[6]

-

Chemical Synthesis Protocol

A gram-scale synthesis of (-)-incarvillateine has been developed, enabling the production of analogues for further study.[2][6]

-

Simplified Synthesis Outline :

-

Preparation of (-)-Incarvilline : The monoterpene unit, (-)-incarvilline, is synthesized from a commercially available starting material like (R)-(-)-carvone over multiple steps.[6]

-

Preparation of α-Truxillic Acid Derivative : The cyclobutane core is prepared as a tosylated α-truxillic acid derivative.[6]

-

Esterification : The tosylated α-truxillic acid is activated (e.g., with pivaloyl chloride and trimethylamine) and then reacted with (-)-incarvilline to form the diester.[6]

-

Deprotection : The tosyl protecting groups are removed (e.g., using sodium/amalgam in methanol) to yield the final product, (-)-incarvillateine.[6]

-

Purification : The final compound is purified using flash chromatography on silica (B1680970) gel.[6]

-

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a potent natural analgesic with a complex and fascinating chemical structure. Its mechanism of action appears to be multifactorial, involving at least the adenosine A1 receptor and partial interactions with opioid pathways, but not FABPs. The essentiality of its dimeric cyclobutane structure has been established, providing a clear direction for the design of novel, non-opioid analgesic agents. Further research into its pharmacology and the development of synthetic analogues holds significant promise for addressing unmet needs in pain management, particularly for chronic and neuropathic pain conditions.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gram Scale Syntheses of (-)-Incarvillateine and Its Analogs. Discovery of Potent Analgesics for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antinociceptive effects of this compound, a monoterpene alkaloid from Incarvillea sinensis, and possible involvement of the adenosine system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strong antinociceptive effect of this compound, a novel monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-antinociceptive activity studies of this compound, a monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

Incarvillateine: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Incarvillateine, a complex monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive and anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the current scientific understanding of this compound's mechanisms of action. The primary focus of research has been on its interaction with the adenosine (B11128) system, with evidence suggesting it functions as an adenosine receptor agonist. A potential, though more debated, role for the opioid system has also been explored. Furthermore, its anti-inflammatory effects may be mediated through the modulation of the PI3K/AKT signaling pathway and the NLRP3 inflammasome. This document consolidates available quantitative data, details key experimental protocols, and presents signaling pathways and workflows through structured diagrams to facilitate further research and drug development efforts.

Core Mechanism of Action: The Adenosinergic System

The predominant theory surrounding this compound's analgesic effects centers on its activity within the adenosine system.[1][2] Studies have consistently shown that the antinociceptive effects of this compound can be attenuated by non-selective adenosine receptor antagonists, such as theophylline.[2][3] This suggests that this compound's mechanism is, at least in part, mediated through the activation of adenosine receptors.

While direct binding affinity (Ki) and functional potency (EC50) values for this compound at specific adenosine receptor subtypes are not currently available in the public domain, in vivo studies using selective antagonists point towards the involvement of A1 and A2A receptors.[2] The antinociceptive effects of this compound were significantly weakened by both an A1 receptor antagonist (DPCPX) and a preferential A2 receptor antagonist (DMPX).[2] However, a selective A2A antagonist (SCH58261) did not produce the same inhibitory effect, leading to the hypothesis that the A1 receptor may be a major target.[2]

Proposed Signaling Pathway: Adenosine Receptor Activation

Activation of adenosine receptors, which are G protein-coupled receptors (GPCRs), triggers intracellular signaling cascades that can modulate neuronal activity and inflammation. A1 receptor activation is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This can result in hyperpolarization of neurons and inhibition of neurotransmitter release, contributing to analgesia. A2A receptors, on the other hand, are generally coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. While often associated with pro-inflammatory effects, A2A receptor activation in certain contexts can also exert anti-inflammatory and analgesic effects.

References

Incarvillateine: A Technical Guide to its Analgesic and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine, a monoterpene alkaloid isolated from the plant Incarvillea sinensis, has a long history of use in traditional Chinese medicine for treating rheumatism and pain.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms underlying its significant analgesic and anti-inflammatory effects, positioning it as a promising candidate for novel therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its molecular targets, relevant signaling pathways, and the experimental methodologies used to characterize its effects.

Analgesic Effects

This compound has demonstrated potent analgesic activity in various preclinical models of acute, inflammatory, and neuropathic pain.[3][4][5] Its mechanism of action is primarily attributed to its interaction with the adenosine (B11128) and opioid systems.

Quantitative Data on Analgesic Efficacy

The following table summarizes the key quantitative data from various studies investigating the analgesic effects of this compound.

| Pain Model | Species | Administration Route | Dose | Effect | Reference |

| Acetic Acid-Induced Writhing | Mice | i.p. | 10 mg/kg | 61.4% inhibition | [5] |

| Acetic Acid-Induced Writhing | Mice | i.p. | 20 mg/kg | 78.5% inhibition | [5] |

| Formalin Test (Phase 1) | Mice | i.p. | 10-20 mg/kg | Significant antinociceptive activity | [6] |

| Formalin Test (Phase 2) | Mice | i.p. | 10-20 mg/kg | Significant antinociceptive activity | [6] |

| Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Mice | i.p. | 10 mg/kg | Significant attenuation | [5] |

| Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | Mice | i.p. | 20 mg/kg | Significant and prolonged attenuation (over 150 min) | [5] |

| Spared Nerve Injury (SNI) - Mechanical Allodynia | Mice | i.p. | 20 mg/kg | Strong analgesic effect | [7] |

| Spared Nerve Injury (SNI) - Mechanical Allodynia | Mice | i.p. | 40 mg/kg | Strong analgesic effect | [7] |

Signaling Pathways in Analgesia

This compound's analgesic effects are mediated by at least two key signaling pathways: the adenosine receptor pathway and the opioid receptor pathway.

dot

Caption: this compound's analgesic signaling pathways.

The primary mechanism appears to be the activation of adenosine receptors.[3][8] Studies have shown that the antinociceptive effects of this compound are attenuated by adenosine receptor antagonists like theophylline.[3][8] While some initial studies suggested an interaction with the opioid system, with effects being partially blocked by opioid antagonists like naloxone, subsequent research indicates that the adenosine system plays a more dominant role, especially in chronic pain models.[3][8][9] It is worth noting that some studies have found that naloxone was ineffective at counteracting the analgesic activity of this compound.[8]

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties, as demonstrated in models of induced inflammation.

Quantitative Data on Anti-inflammatory Efficacy

The following table summarizes key quantitative data related to the anti-inflammatory effects of this compound.

| Inflammation Model | Species | Administration Route | Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rats | i.p. | - | Dose-dependent reduction in edema | [10] |

| Complete Freund's Adjuvant (CFA) - Paw Edema | Mice | i.p. | 20 mg/kg | Significant inhibition of paw edema | [4][11] |

| Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | - | - | - | Decreased NO, IL-6, MCP-1, and TNF-α levels | [12] |

Signaling Pathways in Anti-inflammation

The anti-inflammatory actions of extracts from Incarvillea species, containing this compound, have been linked to the modulation of key inflammatory pathways, including the PI3K/AKT pathway and the NLRP3 inflammasome.

Caption: Acetic acid-induced writhing test workflow.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

-

Animals: Male rats or mice.

-

Procedure:

-

The basal paw volume of the animals is measured using a plethysmometer. [10] 2. Animals are pre-treated with this compound or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally 30 minutes before the carrageenan injection. [10] 3. A 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized edema. [10][13][14] 4. Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [10] 5. The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is determined by comparing the drug-treated group to the vehicle-treated group.

-

dot

Caption: Carrageenan-induced paw edema workflow.

Formalin Test

This model is unique as it allows for the assessment of both acute (neurogenic) and tonic (inflammatory) pain.

-

Animals: Male mice.

-

Procedure:

-

Animals are placed in an observation chamber for acclimatization.

-

A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw. [15] 3. The animal's behavior is then observed and scored. The amount of time spent licking, biting, or flinching the injected paw is recorded.

-

The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute, direct nociceptor stimulation. [15][16] * Phase 2 (15-30 minutes post-injection): Represents inflammatory pain. [15][16] 5. The analgesic effect of a test compound is determined by its ability to reduce the nociceptive behaviors in either or both phases.

-

-

dot

Caption: Formalin test experimental workflow.

Conclusion

This compound presents a compelling profile as a novel analgesic and anti-inflammatory agent. Its primary mechanism of action through the adenosine system offers a potential alternative to traditional opioid analgesics, which are associated with significant side effects and abuse potential. Furthermore, its ability to modulate key inflammatory pathways like PI3K/AKT and the NLRP3 inflammasome highlights its potential for treating a range of inflammatory conditions. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation therapeutics for pain and inflammation.

References

- 1. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation | PLOS One [journals.plos.org]

- 3. [PDF] Antinociceptive effects of this compound, a monoterpene alkaloid from Incarvillea sinensis, and possible involvement of the adenosine system | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive effects of this compound, a monoterpene alkaloid from Incarvillea sinensis, and possible involvement of the adenosine system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strong antinociceptive effect of this compound, a novel monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gram Scale Syntheses of (-)-Incarvillateine and Its Analogs. Discovery of Potent Analgesics for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Incarvillea compacta Maxim ameliorates inflammatory response via inhibiting PI3K/AKT pathway and NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

Incarvillateine's Interaction with Adenosine Receptors: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Incarvillateine, a monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive and motor suppressive effects. Emerging evidence strongly suggests that these physiological actions are not mediated by the opioid or fatty acid binding protein (FABP) systems, but rather through direct or indirect interaction with the adenosine (B11128) receptor system. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and adenosine receptors, detailing the implicated receptor subtypes, the associated signaling pathways, and the experimental methodologies used to elucidate these interactions. While qualitative evidence is robust, it is important to note that specific quantitative data on the binding affinity and functional potency of this compound at adenosine receptor subtypes is not yet publicly available. This guide, therefore, also presents standardized protocols for key experiments to encourage and facilitate further quantitative research in this promising area.

Introduction to this compound and Adenosine Receptors

This compound is a structurally complex monoterpene alkaloid that has been identified as a major active component of the traditional Chinese medicinal plant Incarvillea sinensis, used for centuries to treat rheumatism and pain.[1][2] Its analgesic properties have been a subject of scientific investigation, with initial hypotheses exploring its interaction with the opioid system. However, subsequent studies have largely indicated that its mechanism of action is independent of opioid receptors and is instead linked to the adenosinergic system.[3][4][5]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. The A1 and A3 receptors are primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

This compound's Interaction with Adenosine Receptor Subtypes

Current research indicates that this compound's pharmacological effects are mediated through the activation of A1 and A2 adenosine receptors.[3][6]

-

A1 Adenosine Receptor: The antinociceptive effects of this compound are significantly attenuated by the A1 selective antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX).[4][5] This suggests that activation of the A1 receptor is a key component of its analgesic mechanism. The A1 receptor is known to be involved in the modulation of pain signaling in both the central and peripheral nervous systems.

-

A2 Adenosine Receptors: The motor suppressive effects observed at doses of this compound that also produce analgesia are reversed by the A2 receptor antagonist 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX).[3][6] This points to the involvement of A2 receptors in mediating these effects. While DMPX is a non-selective A2 antagonist, the lack of attenuation by the A2A-selective antagonist SCH58261 in some studies suggests a possible role for the A2B subtype or a more complex interaction with A2A receptors.[4]

Data Presentation: Pharmacological Profile of this compound

A significant gap in the current literature is the absence of quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the different adenosine receptor subtypes. Such data is crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts. The tables below are presented to illustrate how such data would be structured.

Table 1: Hypothetical Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Radioligand | This compound Ki (nM) |

|---|---|---|

| A1 | [³H]-DPCPX | Data Not Available |

| A2A | [³H]-ZM241385 | Data Not Available |

| A2B | [¹²⁵I]-AB-MECA | Data Not Available |

| A3 | [¹²⁵I]-I-AB-MECA | Data Not Available |

This table illustrates the format for presenting binding affinity data. The values for this compound are currently not published.

Table 2: Hypothetical Functional Potency of this compound at Human Adenosine Receptors

| Receptor Subtype | Assay Type | This compound EC50 (nM) |

|---|---|---|

| A1 | cAMP Inhibition | Data Not Available |

| A2A | cAMP Accumulation | Data Not Available |

| A2B | cAMP Accumulation | Data Not Available |

| A3 | cAMP Inhibition | Data Not Available |

This table illustrates the format for presenting functional potency data. The values for this compound are currently not published.

Signaling Pathways

Based on the antagonist studies, this compound appears to activate both Gi- and Gs-coupled adenosine receptors. The following diagrams illustrate the proposed signaling pathways.

Caption: Proposed signaling pathways of this compound at A1 and A2 adenosine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with adenosine receptors.

In Vitro Assays

5.1.1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

-

Radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).

-

Test compound (this compound).

-

Non-specific binding control (e.g., 10 µM Theophylline).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[7][8]

-

Caption: Workflow for a radioligand binding assay.

5.1.2. cAMP Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on intracellular cAMP levels.

-

Materials:

-

Cells stably expressing the human adenosine receptor subtype of interest.

-

Test compound (this compound).

-

Forskolin (B1673556) (for Gi-coupled receptors).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treat cells with a PDE inhibitor.

-

For A1/A3 receptors (Gi-coupled), stimulate with forskolin and then add serial dilutions of this compound to measure inhibition of cAMP production.

-

For A2A/A2B receptors (Gs-coupled), add serial dilutions of this compound to measure cAMP accumulation.[9]

-

Lyse the cells and measure cAMP levels using a commercial kit.

-

Generate concentration-response curves to determine EC50 or IC50 values.[10][11]

-

Caption: Workflow for a cAMP functional assay.

In Vivo Behavioral Assays

5.2.1. Hot Plate Test (Thermal Nociception)

This test assesses the analgesic effect of a compound against a thermal stimulus.

-

Apparatus: A hot plate apparatus with a controlled temperature surface.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Determine the baseline latency for each mouse to a nociceptive response (e.g., paw licking, jumping) on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[12][13]

-

Administer this compound or vehicle intraperitoneally.

-

At various time points post-administration, place the mice back on the hot plate and record the response latency.

-

An increase in latency compared to baseline and vehicle-treated animals indicates an analgesic effect.[14][15]

-

5.2.2. Von Frey Test (Mechanical Allodynia)

This test measures the mechanical sensitivity of the paw and is used to assess the effect of a compound on mechanical allodynia.

-

Apparatus: A set of von Frey filaments of varying calibrated forces or an electronic von Frey apparatus.

-

Procedure:

-

Place mice in individual compartments on a wire mesh floor and allow them to acclimatize.

-

Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

-

The force at which the paw is withdrawn is the paw withdrawal threshold.

-

To induce mechanical allodynia, a model of neuropathic or inflammatory pain can be used (e.g., spared nerve injury, injection of complete Freund's adjuvant).

-

Administer this compound or vehicle and measure the paw withdrawal threshold at different time points.

-

An increase in the paw withdrawal threshold indicates an anti-allodynic effect.[16][17][18]

-

5.2.3. Locomotor Activity Test

This test is used to assess the effect of a compound on spontaneous motor activity and can indicate sedative or stimulatory effects.

-

Apparatus: An open field arena equipped with infrared beams or a video tracking system.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the mouse in the center of the open field arena and record its activity for a set period (e.g., 30-60 minutes).

-

Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

A decrease in total distance traveled suggests a motor suppressive or sedative effect.[21][22]

Conclusion and Future Directions

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. innoprot.com [innoprot.com]

- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomed-easy.com [biomed-easy.com]

- 18. mmpc.org [mmpc.org]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. va.gov [va.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

The Incarvillateine Opioid Receptor Activity Debate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Incarvillateine, a monoterpene alkaloid isolated from Incarvillea sinensis, has demonstrated significant antinociceptive properties in various preclinical models. However, its precise mechanism of action remains a subject of considerable debate, particularly concerning its interaction with the opioid system. Early studies suggested that this compound elicits its analgesic effects at least in part through the activation of mu (µ) and kappa (κ) opioid receptors. In contrast, more recent and detailed investigations propose that the adenosine (B11128) system, specifically the A₁ and A₂ₐ receptors, is the primary mediator of its antinociceptive and motor effects, with minimal to no involvement of opioid receptors. This technical guide provides an in-depth analysis of the core evidence on both sides of this debate, presenting quantitative data from key in vivo studies, detailing the experimental methodologies employed, and visualizing the proposed signaling pathways and experimental workflows. A significant gap in the current body of research is the conspicuous absence of in vitro binding and functional data for this compound at opioid receptors, a critical point for future investigation.

Quantitative Data from In Vivo Antinociception Studies

The central conflict in the literature stems from differing results of in vivo antagonist studies. The following tables summarize the key findings from studies supporting and refuting opioid receptor involvement in this compound's analgesic effects.

Table 1: Studies Supporting Opioid Receptor Involvement

| Study | Animal Model | Pain Assay | This compound Dose (Route) | Antagonist (Dose, Route) | % Inhibition of Antinociception | Opioid Receptor Implicated |

| Nakamura et al. (1999)[1] | Mice | Formalin Test | 10 mg/kg (i.p.) | Naloxone (B1662785) | Partial | Central Opioid Pathways |

| Chi et al. (2005)[2] | Mice | Formalin Test | Not Specified | β-Funaltrexamine (β-FNA) | Antagonized | Mu (µ) |

| Chi et al. (2005)[2] | Mice | Formalin Test | Not Specified | Nor-Binaltorphimine (nor-BNI) | Antagonized | Kappa (κ) |

| Chi et al. (2005)[2] | Mice | Formalin Test | Not Specified | Naltrindole (NTI) | No Effect | Delta (δ) Not Involved |

Table 2: Studies Refuting Opioid Receptor Involvement and Supporting Adenosine Receptor Activity

| Study | Animal Model | Pain/Behavioral Assay | This compound Dose (Route) | Antagonist (Dose, Route) | Effect on this compound's Action | Primary Receptor System Implicated |

| Wang et al. (2015)[3] | Mice | Spared Nerve Injury (SNI) - Mechanical Allodynia | 20 mg/kg (i.p.) | Naloxone (10 nmol, i.c.v.) | No effect | Opioid system not involved |

| Wang et al. (2015)[3] | Mice | Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia | 20 mg/kg (i.p.) | Naloxone (10 nmol, i.c.v.) | No effect | Opioid system not involved |

| Wang et al. (2015)[3] | Mice | SNI - Mechanical Allodynia | 20 mg/kg (i.p.) | Theophylline (B1681296) (10 nmol, i.c.v.) | Significant inhibition | Adenosine System |

| Wang et al. (2015)[3] | Mice | SNI - Mechanical Allodynia | 20 mg/kg (i.p.) | DPCPX (A₁ antagonist) | Significant inhibition | Adenosine A₁ |

| Kim et al. (2019)[4] | Mice | Locomotor Activity | 10 mg/kg (i.p.) | 3,7-Dimethyl-1-propargylxanthine (DMPX) (A₂ₐ antagonist) | Reversal of motor suppression | Adenosine A₂ₐ |

Experimental Protocols

In Vivo Antinociception Assays

-

Animal Model: Male ddY mice.

-

Procedure: A solution of 2% formalin in saline (20 µL) is injected subcutaneously into the plantar surface of the mouse's hind paw.

-

Observation: The time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) 30 minutes before the formalin injection. Opioid antagonists (e.g., naloxone, β-FNA, nor-BNI) are administered prior to this compound to assess their ability to block its antinociceptive effects.

-

Animal Model: Male C57BL/6 mice.

-

Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

-

Drug Administration: this compound is administered i.p. Antagonists such as naloxone or theophylline are administered intracerebroventricularly (i.c.v.) 10 minutes prior to this compound administration.

-

Animal Model: Male C57BL/6 mice.

-

Procedure: CFA is injected into the plantar surface of the hind paw to induce inflammation and thermal hyperalgesia.

-

Behavioral Testing: Thermal hyperalgesia is measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is recorded.

-

Drug Administration: this compound is administered i.p. Antagonists are administered i.c.v. prior to this compound.

-

Animal Model: Male mice.

-

Procedure: Following drug administration, mice are placed in an open field arena equipped with photobeams to track their movement.

-

Data Collection: Total distance traveled and other locomotor parameters are recorded over a specified period.

-

Drug Administration: this compound is administered i.p. The adenosine antagonist DMPX is administered to assess its effect on this compound-induced motor suppression.

In Vitro Receptor Binding and Functional Assays (Standard Methodologies - Note: No published data for this compound at Opioid Receptors)

-

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

-

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors) from membranes of cells expressing the target receptor.

-

General Protocol:

-

Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional activity (agonist or antagonist) of this compound at G-protein coupled opioid receptors.

-

Principle: Agonist binding to a Gi/o-coupled receptor like the opioid receptor facilitates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit as an indicator of receptor activation.

-

General Protocol:

-

Incubate cell membranes expressing the opioid receptor with varying concentrations of this compound in the presence of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS.

-

An increase in [³⁵S]GTPγS binding indicates agonist activity, from which an EC₅₀ value can be determined. A rightward shift in the concentration-response curve of a known agonist in the presence of this compound would indicate antagonist activity.

-

-

Objective: To measure the effect of this compound on the downstream signaling of opioid receptors.

-

Principle: Opioid receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to this compound.

-

General Protocol:

-

Culture cells expressing the opioid receptor of interest.

-

Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

A dose-dependent decrease in cAMP levels indicates agonist activity (EC₅₀ can be determined). Blockade of an agonist-induced decrease in cAMP would indicate antagonist activity.

-

Visualizations of Signaling Pathways and Experimental Workflows

Figure 1: Proposed signaling pathway for this compound-induced analgesia via opioid receptors.

Figure 2: Proposed signaling pathway for this compound's effects via adenosine receptors.

Figure 3: Generalized experimental workflow for in vivo antagonist studies of this compound.

Discussion and Future Directions

The conflicting in vivo findings present a complex picture. The early studies by Nakamura and Chi, while suggesting opioid involvement, were primarily focused on the acute pain model of the formalin test. The partial antagonism by naloxone and more specific antagonists in these studies could suggest a component of opioid receptor modulation, either directly or indirectly, in acute nociception.

However, the more recent and comprehensive studies by Wang and Kim, utilizing chronic inflammatory and neuropathic pain models, provide strong evidence against a primary role for opioid receptors. The lack of naloxone efficacy in these clinically more relevant models, coupled with the clear reversal of this compound's effects by adenosine antagonists, strongly supports the adenosine system as the dominant mechanism of action. The motor suppressive effects observed by Kim et al. further complicate the interpretation of antinociception and point towards a significant adenosinergic A₂ₐ receptor-mediated effect.

The most significant limitation in this debate is the complete lack of published in vitro data. Without radioligand binding studies to determine if this compound physically interacts with opioid receptors, or functional assays to measure its activity as an agonist or antagonist, the in vivo observations remain open to interpretation. The effects seen in the early studies could potentially be due to indirect downstream effects or off-target activities that are not present in the chronic pain models.

Future research should prioritize the following:

-

In Vitro Opioid Receptor Profiling: Conduct comprehensive radioligand binding and functional assays (e.g., [³⁵S]GTPγS, cAMP) to definitively determine the affinity and efficacy of this compound at mu, kappa, and delta opioid receptors.

-

In Vitro Adenosine Receptor Profiling: Similarly, perform detailed in vitro studies to characterize this compound's binding and functional activity at all adenosine receptor subtypes (A₁, A₂ₐ, A₂ᵦ, A₃).

-

Head-to-Head In Vivo Studies: Conduct direct comparative studies using both acute and chronic pain models, with a full panel of opioid and adenosine antagonists, to reconcile the conflicting results.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Investigate the metabolism of this compound to determine if active metabolites could be responsible for some of the observed effects.

Conclusion

The debate over this compound's opioid receptor activity highlights the complexity of elucidating the mechanism of action of natural products. While early evidence hinted at a role for the opioid system, the current balance of evidence, particularly from studies on chronic pain models, strongly favors the adenosine system as the primary mediator of its analgesic and motor effects. However, without definitive in vitro data, the possibility of a weak or indirect interaction with opioid receptors cannot be entirely dismissed. For drug development professionals, this compound remains a promising lead compound, but a thorough understanding of its pharmacology, particularly its primary molecular targets, is essential for its advancement as a potential non-opioid analgesic. The resolution of this debate awaits rigorous in vitro characterization.

References

- 1. journals.plos.org [journals.plos.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antinociceptive effects of this compound, a monoterpene alkaloid from Incarvillea sinensis, and possible involvement of the adenosine system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound produces antinociceptive and motor suppressive effects via adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

Incarvillateine Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incarvillateine is a unique dimeric monoterpene alkaloid isolated from the plant Incarvillea sinensis, a traditional Chinese medicine used for centuries to treat rheumatism and pain.[1] Its potent antinociceptive properties have made it a compelling lead compound for the development of novel analgesics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, the synthesis of its analogs, and the experimental protocols used for its evaluation.

Core Structure and Analogs

This compound possesses a distinctive chemical architecture, featuring a central cyclobutane (B1203170) ring derived from α-truxillic acid, to which two incarvilline moieties are attached via ester linkages. The complexity of this structure offers multiple avenues for chemical modification to explore its SAR. Researchers have successfully undertaken the gram-scale asymmetric synthesis of (-)-incarvillateine, as well as its constituent monomer, (-)-incarvilline, and its diastereomer, (-)-isoincarvilline.[1] Furthermore, a number of structurally simplified or optimized analogs have been synthesized to probe the pharmacophoric requirements for its biological activity.[1]

Structure-Activity Relationship (SAR) Analysis

Key Findings from SAR Studies:

-

The Cyclobutane Moiety is Crucial: The central cyclobutane ring is a critical structural element for the antinociceptive effects of this compound.[2] Analogs lacking this core structure generally exhibit significantly reduced or no activity.

-

The Dimeric Structure is Important: The dimeric nature of this compound appears to be important for its potency. The monomeric unit, incarvilline, displays weak analgesic activity compared to the parent compound.[2]

-

Substitution on the Phenyl Rings: Modifications to the phenyl rings of the ferulic acid-derived portion of the molecule can influence activity. For instance, the synthetic analog 3,3'-demethoxy-4,4'-dehydroxythis compound was found to have antinociceptive effects equal to that of this compound, suggesting that these particular substituents are not essential for activity.[2]

-

Ester Linkages: The ester bonds connecting the incarvilline units to the cyclobutane core are susceptible to hydrolysis. The monoester metabolite, INCA-TAME, has been synthesized and evaluated, showing a lack of analgesic effect, which underscores the importance of the intact diester structure for in vivo activity.

Qualitative SAR Data Summary

| Compound/Analog | Structure | Analgesic Activity (Qualitative) | Reference(s) |

| This compound | Dimeric monoterpene alkaloid with a central cyclobutane ring | Potent | [1][3][4] |

| Incarvilline | Monomeric unit of this compound | Weak or no activity | [2] |

| Isoincarvilline | Diastereomer of Incarvilline | Not reported in detail, but synthesized | [1] |

| Ferulic Acid | Phenylpropanoid unit | Weak or no activity | [2] |

| Incarvine A | Ester of two monoterpene alkaloids and a monoterpene | Weak or no activity | [2] |

| Incarvine C | Precursor to this compound | Weak or no activity | [2] |

| 3,3'-demethoxy-4,4'-dehydroxythis compound | Synthetic analog with modified phenyl rings | Equal to this compound | [2] |

| INCA-TAME | Monoester metabolite | No activity |

Mechanism of Action

The analgesic effects of this compound are primarily mediated through its interaction with the adenosine (B11128) receptor system .[3][5] Studies have shown that the antinociceptive effects of this compound can be attenuated by adenosine receptor antagonists.[3] While the precise subtype selectivity is still under investigation, both A1 and A2 adenosine receptors appear to be involved.[3] The proposed mechanism involves the activation of these G protein-coupled receptors, leading to downstream signaling cascades that ultimately result in pain relief.

The potential involvement of the opioid system has also been explored.[4][5] Some studies have shown that the analgesic effects of this compound can be partially blocked by opioid receptor antagonists, suggesting a possible, albeit less significant, contribution from this pathway.[5] However, other studies have found that the opioid antagonist naloxone (B1662785) does not affect this compound-induced antinociception.[3]

In contrast, this compound and its monoester metabolite, INCA-TAME, have been shown to not have a meaningful binding affinity for fatty acid binding proteins (FABPs), ruling them out as a primary target.

Signaling Pathways

The activation of adenosine receptors by this compound is thought to initiate a cascade of intracellular events. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling cascade initiated by this compound binding to adenosine receptors.

Experimental Protocols

A variety of in vivo and in vitro assays are employed to evaluate the analgesic and mechanistic properties of this compound and its analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is a complex multi-step process. A gram-scale asymmetric synthesis has been developed, which allows for the production of sufficient quantities for pharmacological evaluation.[1] The general strategy involves the synthesis of the incarvilline moiety and the α-truxillic acid core separately, followed by their esterification.

Caption: Simplified workflow for the synthesis of this compound.

In Vivo Analgesic Assays

This is a widely used model for screening peripherally acting analgesics.

-

Animals: Male ICR or Swiss albino mice (20-25 g).

-

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer the test compound (e.g., this compound at 10 or 20 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

After a set pretreatment time (e.g., 30 minutes), inject 0.6-0.8% acetic acid solution (10 mL/kg) i.p. to induce writhing.

-

Immediately place the mouse in an observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).

-

-

Data Analysis: Compare the number of writhes in the treated groups to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.

This model assesses both neurogenic and inflammatory pain.

-

Animals: Male ICR or C57BL/6 mice (20-25 g).

-

Procedure:

-

Acclimatize mice to the observation chambers.

-

Administer the test compound or vehicle.

-

After the pretreatment period, inject 20-50 µL of a 1-5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observe the animal and record the time spent licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (early phase): 0-5 minutes post-formalin injection (neurogenic pain).

-

Phase 2 (late phase): 15-30 minutes post-formalin injection (inflammatory pain).

-

-

-

Data Analysis: Compare the duration of licking/biting in each phase between treated and control groups.

This is a model of neuropathic pain.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the animal.

-

Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Close the incision.

-

Allow the animals to recover for several days.

-

Assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to the application of calibrated filaments to the lateral plantar surface of the hind paw (innervated by the spared sural nerve).

-

-

Data Analysis: Compare the paw withdrawal threshold in the treated group to the vehicle-treated SNI group. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Caption: General workflow for the in vivo evaluation of this compound's analgesic effects.

Conclusion and Future Directions

This compound stands out as a promising natural product-derived lead for the development of novel analgesics with a unique mechanism of action centered on the adenosine system. The existing SAR studies have highlighted the critical importance of its dimeric structure and central cyclobutane ring. However, to fully exploit the therapeutic potential of this molecular scaffold, further research is warranted. A systematic synthesis and evaluation of a wider range of analogs, coupled with the generation of comprehensive quantitative SAR data, will be instrumental in elucidating the precise pharmacophoric requirements for optimal activity and selectivity. Such studies will pave the way for the design of next-generation this compound-based analgesics with improved efficacy and safety profiles.

References

- 1. Gram Scale Syntheses of (-)-Incarvillateine and Its Analogs. Discovery of Potent Analgesics for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-antinociceptive activity studies of this compound, a monoterpene alkaloid from Incarvillea sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]